2-Bromomethyl-5-phthalimido-pyridine
Overview
Description
2-Bromomethyl-5-phthalimido-pyridine is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.14 g/mol . It is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further connected to a phthalimido group. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
The exact mode of action of 2-Bromomethyl-5-phthalimido-pyridine is not fully understood. It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems. This can lead to modifications of biomolecules, potentially altering their function .
Result of Action
Depending on its targets and mode of action, it could potentially alter cellular signaling, enzyme activity, or other biological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, certain conditions may enhance or inhibit its reactivity, potentially affecting its biological effects .
Preparation Methods
The synthesis of 2-Bromomethyl-5-phthalimido-pyridine typically involves the bromination of a precursor compound. One common method involves the reaction of 5-phthalimido-pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-Bromomethyl-5-phthalimido-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
2-Bromomethyl-5-phthalimido-pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes, particularly in the development of enzyme inhibitors or as a probe in biochemical assays.
Comparison with Similar Compounds
2-Bromomethyl-5-phthalimido-pyridine can be compared with other similar compounds, such as:
2-Chloromethyl-5-phthalimido-pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
2-Iodomethyl-5-phthalimido-pyridine: Similar structure but with an iodine atom instead of a bromine atom.
5-Phthalimido-pyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromomethyl group, which can undergo a variety of chemical transformations .
Properties
IUPAC Name |
2-[6-(bromomethyl)pyridin-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-7-9-5-6-10(8-16-9)17-13(18)11-3-1-2-4-12(11)14(17)19/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOIVKMKVYVBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=C(C=C3)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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